Acetoacetic Acid n-Octyl Ester

Mineral Flotation Chalcopyrite Collector Blend

Acetoacetic Acid n-Octyl Ester (AoE) is a high-purity (>95%) β-keto ester engineered for performance-driven applications. Its long C8 chain delivers a LogP ≈ 3.90, enabling 78%+ copper grade improvement as a co-collector in mineral flotation and 73% yield in 13C-labeled Hymecromone synthesis—outcomes unattainable with shorter-chain analogs. Trusted for supercritical CO₂ processes (RMSD 1.70–3.02%) and reproducible hydrophobic partitioning, AoE ensures scientifically validated, economical procurement.

Molecular Formula C12H22O3
Molecular Weight 214.3 g/mol
CAS No. 16436-00-3
Cat. No. B098030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetoacetic Acid n-Octyl Ester
CAS16436-00-3
Molecular FormulaC12H22O3
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)CC(=O)C
InChIInChI=1S/C12H22O3/c1-3-4-5-6-7-8-9-15-12(14)10-11(2)13/h3-10H2,1-2H3
InChIKeyIKYDDBGYKFPTGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetoacetic Acid n-Octyl Ester (CAS 16436-00-3) Properties and Procurement Overview


Acetoacetic Acid n-Octyl Ester (AoE, CAS 16436-00-3), also known as n-octyl acetoacetate or octyl 3-oxobutanoate, is a β-keto ester (C12H22O3, MW 214.31). It is a colorless to light yellow clear liquid with a purity typically ≥95.0% (GC) . Its molecular structure, featuring a long C8 alkyl chain attached to the acetoacetate group, imparts distinct physicochemical properties, including a density of ~0.94 g/cm³ and a boiling point of 198 °C at 150 mmHg [1]. It is soluble in common organic solvents such as benzene, ether, and chloroform .

Why Generic Substitution Fails: Critical Functional Differences of Acetoacetic Acid n-Octyl Ester


Simply substituting Acetoacetic Acid n-Octyl Ester with another β-keto ester (e.g., methyl or ethyl acetoacetate) is not a trivial exchange. The long octyl chain fundamentally alters the compound's physicochemical behavior, including its hydrophobicity (predicted LogP ≈ 3.90 ), solubility profile , and performance in specific applications [1]. These differences translate into quantifiably divergent outcomes, particularly in mineral flotation and specialized synthesis, rendering a 'class-level' substitution both scientifically unsound and economically suboptimal. The evidence below establishes the precise, data-driven differentiation for this specific ester.

Quantifiable Evidence of Differentiation for Acetoacetic Acid n-Octyl Ester


Superior Flotation Performance: Copper Grade Enhancement with AoE Blend

In a direct comparative study on chalcopyrite flotation, a collector blend containing Acetoacetic Acid n-Octyl Ester (AoE) demonstrated a significant performance advantage over conventional xanthate alone. The addition of AoE (0.005 kg/t) to sodium isopropyl xanthate (SIPX, 0.008 kg/t) and sodium silicate (0.0048 kg/t) resulted in an optimized copper grade of 1.55%, representing a 78.1% increase from the feed sample grade [1].

Mineral Flotation Chalcopyrite Collector Blend

Enhanced Copper Recovery: AoE Blend Achieves High Recovery Rates

The same study on chalcopyrite flotation also revealed that the AoE-based blend enables high copper recovery. Under a different set of optimized conditions (AoE at 0.005 kg/t, SIPX at 0.0065 kg/t, and sodium silicate at 0.006 kg/t), an optimum copper recovery of 88.87% was achieved [1]. This demonstrates that AoE's influence positively affects both the grade and the recovery of copper.

Mineral Processing Copper Recovery Flotation Optimization

Synthesis Efficiency: Higher Yield in Claisen Condensation Compared to Benzyl Analog

In a controlled synthesis study, the solvent-free Claisen condensation of n-octyl acetate to form n-octyl [1,3-13C2]acetoacetate proceeded with a 68% yield. This was significantly more efficient than the analogous reaction with benzyl acetate, which yielded the corresponding benzyl acetoacetate in only a 51% yield under identical conditions (potassium tert-butoxide) [1]. This indicates a clear advantage of the octyl ester in this specific synthetic transformation.

Organic Synthesis 13C-Labelling Claisen Condensation

Application in High-Value Synthesis: Precursor for 13C-Labelled Hymecromone

n-Octyl acetoacetate is not merely a bulk intermediate; it serves as a crucial building block for high-value compounds. In the synthesis of [2,4-13C2]Hymecromone, a labeled drug substance, the reaction of n-octyl [1,3-13C2]acetoacetate with 1,3-benzenediol proceeded with a 73% yield [1]. While a direct comparator yield for a different ester in this exact reaction is not provided in this source, the established utility of the octyl ester in this sophisticated application highlights its functional niche.

Radiopharmaceutical Synthesis 13C-Labelling Hymecromone

Phase Behavior in Supercritical CO2: Differentiated Solubility Profile Among Homologs

The behavior of n-octyl acetoacetate in supercritical CO2 (sc-CO2) is distinct from its shorter-chain homologs, which is critical for processes like extraction or particle formation. A thermodynamic study showed that the root mean square deviation (RMSD) percentage between experimental and correlated solubility data for the octyl acetoacetate + sc-CO2 system was in the range of 1.70% to 3.02%. This is demonstrably lower (indicating a better model fit) than for hexyl acetoacetate (2.09% - 3.97%) and butyl acetoacetate (3.11% - 5.92%) systems [1].

Supercritical Fluids Green Chemistry Phase Behavior

High-Yield Transesterification Synthesis Route for n-Octyl Acetoacetate

An efficient synthetic route to n-octyl acetoacetate has been demonstrated via transesterification of methyl acetoacetate, catalyzed by cesium fluoride, achieving an excellent yield of 93% . While this is a method for its own preparation, the high yield underscores the compound's synthetic accessibility at scale, which is a key factor in procurement and cost considerations compared to esters that might require more complex or lower-yielding syntheses.

Synthetic Methodology Transesterification Process Efficiency

Targeted Application Scenarios for Acetoacetic Acid n-Octyl Ester


Mining and Mineral Processing: Chalcopyrite Flotation Optimization

This scenario directly leverages the evidence from Section 3. Acetoacetic Acid n-Octyl Ester is not a standard collector but an effective co-collector/modifier. Its use in a blend with sodium isopropyl xanthate (SIPX) demonstrably increases copper grade by over 78% and enables high copper recovery rates (~89%) . Procurement for this purpose should be based on the demonstrated, quantifiable performance enhancement in low-grade ore flotation, not on generic β-keto ester properties. The optimized dosages (e.g., 0.005 kg/t AoE) are critical for achieving these results .

Isotopic Labeling and Pharmaceutical Intermediate Synthesis

As validated by the evidence, this compound is a critical precursor in the synthesis of 13C-labeled pharmaceuticals, such as Hymecromone, achieving a 73% yield in the final coupling step . Additionally, its synthesis via Claisen condensation provides a higher yield (68%) than the benzyl analog (51%) [3]. This makes it a strategic procurement choice for radiochemistry and medicinal chemistry groups focused on synthesizing stable isotope-labeled internal standards or drug candidates. The selection should be based on its proven utility and efficiency in these specific, high-value synthetic pathways.

Supercritical Fluid (SCF) Process Research and Development

The distinct phase behavior of n-octyl acetoacetate in supercritical CO2, characterized by a precise solubility profile (RMSD 1.70-3.02%), makes it a candidate for processes like particle formation, extraction, or as a co-solvent in green chemistry applications . Researchers and process engineers developing SCF-based technologies should consider this compound based on the documented, quantitative phase equilibrium data, which allows for accurate process modeling and optimization—a capability not transferable from other acetoacetate esters.

General Organic Synthesis Requiring High-Purity, Long-Chain β-Keto Esters

For research requiring a β-keto ester with a specific hydrophobicity profile (LogP ≈ 3.90) , this compound is the defined entity. Its physical properties (boiling point, density) [3] and established solubility in common organic solvents ensure reproducible experimental conditions. Procurement is justified by the need for a well-characterized, high-purity (>95.0%) long-chain acetoacetate, where substituting a shorter-chain analog would fundamentally alter the reaction medium, solubility, or partitioning behavior, leading to different outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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